Hexacosane
Description
Significance of Hexacosane as a Long-Chain Alkane in Chemical and Biological Systems
This compound holds significance across various chemical and biological systems due to its physical properties and widespread natural occurrence. It is a very hydrophobic molecule, practically insoluble in water, but soluble in organic solvents such as chloroform (B151607) and hexane (B92381) ontosight.aifoodb.ca. Its physical state as a solid wax at typical temperatures influences its roles in biological structures and industrial applications.
This compound is found in numerous natural products nih.govguidechem.com. It is a common component of waxes, including paraffin (B1166041) wax and beeswax ontosight.ai. In the plant kingdom, this compound is a constituent of leaf and flower surface waxes researchgate.nettandfonline.com. It has been detected in a variety of plants, such as Vanilla madagascariensis, Echinacea angustifolia, Moringa oleifera, and Sansevieria liberica nih.govfoodb.ca. Specific food sources where this compound has been identified include peaches, sunflowers, parsnips, coconuts, and papaya foodb.cahmdb.ca.
Beyond plants, this compound is also present in insects, contributing to their cuticular waxes which play roles in waterproofing and thermal regulation ontosight.ai. In humans, this compound has been identified as a component of skin lipids and is thought to contribute to the structure and function of the skin's lipid bilayer ontosight.ai. It has also been detected in human saliva foodb.cahmdb.ca and in bovine tissues nih.govguidechem.com.
The presence of this compound in diverse organisms highlights its fundamental role as a structural lipid component, particularly in waxes that provide protective barriers or signaling functions.
Here are some experimental properties of this compound:
| Property | Value | Source |
| Physical State | Colorless or White crystals/solid | nih.govontosight.aiguidechem.com |
| Melting Point | 56-58 °C | ontosight.ai |
| Boiling Point | 412 °C (774 °F at 760 mmHg) | nih.govontosight.ai |
| Solubility | Very soluble in benzene, ligroin, chloroform; Insoluble in water | nih.govontosight.aifoodb.ca |
| Density | Data available | nih.gov |
| Vapor Pressure | 1 Pa at 125.1 °C; 10 Pa at 158.8 °C; etc. | nih.gov |
| Refractive Index | 1.4357 at 60 °C | nih.gov |
Overview of Research Trajectories for this compound and its Derivatives
Research involving this compound spans several fields, driven by its natural occurrence and chemical properties. One significant area of study is its role in biological interactions, particularly between plants and insects. Long-chain alkanes like this compound, found in leaf surface waxes, serve as short-range attractants and oviposition stimulants for various herbivorous insects researchgate.nettandfonline.com. Studies investigate the specific alkane profiles in plant waxes to understand these complex chemical signaling pathways researchgate.nettandfonline.com. This compound's presence in certain foods has also led to investigations into its potential as a dietary biomarker foodb.cahmdb.ca.
Another trajectory focuses on the potential applications of this compound. Research has explored its use in phase-change materials for latent heat thermal energy storage . Its properties make it suitable for absorbing and releasing thermal energy during melting and solidification. Furthermore, this compound has been investigated for potential medical applications. It has shown antimicrobial properties, suggesting its potential use in antimicrobial coatings and wound care products ontosight.ai. For instance, this compound isolated from Sansevieria liberica demonstrated antimicrobial activity against several bacteria, including Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureus, and Proteus vulgaris foodb.ca.
The environmental fate and biodegradation of long-chain alkanes, including this compound, are also subjects of research. Studies examine the ability of various bacteria, such as Rhodococcus species, to degrade these compounds, often involving specific enzymes like alkane hydroxylases mdpi.com. This research is relevant to bioremediation efforts for petroleum contamination mdpi.com.
Structure
2D Structure
Properties
IUPAC Name |
hexacosane | |
|---|---|---|
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InChI |
InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
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InChI Key |
HMSWAIKSFDFLKN-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC | |
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Molecular Formula |
C26H54 | |
| Record name | N-HEXACOSANE | |
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DSSTOX Substance ID |
DTXSID7060883 | |
| Record name | Hexacosane | |
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Molecular Weight |
366.7 g/mol | |
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Physical Description |
N-hexacosane appears as colorless crystals. Occurs in many natural products., Colorless solid; [CAMEO] White odorless crystals; [Alfa Aesar MSDS] | |
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Boiling Point |
774 °F at 760 mmHg (NTP, 1992), 415 °C | |
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Solubility |
Very soluble in benzene, ligroin, chloroform | |
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Density |
0.8032 at 68 °F (NTP, 1992) - Less dense than water; will float, Density: 0.7783 g/cu cm at 60 °C | |
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Vapor Pressure |
VP: 1 Pa at 125.1 °C; 10 Pa at 158.8 °C; 100 Pa 200.1 °C; 1 kPa at 252.1 °C; 10 kPa at 314.3 °C; 100 kPa at 411.3 °C, 4.69X10-07 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ether | |
CAS No. |
630-01-3 | |
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Melting Point |
133.5 °F (NTP, 1992), 56.09 °C | |
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Synthesis and Derivatization Methodologies of Hexacosane
Advanced Synthetic Routes for Hexacosane
While this compound occurs naturally, its synthesis in a controlled laboratory environment allows for the production of pure samples and exploration of alternative routes. General synthetic methods for long-chain alkanes like this compound often involve coupling reactions or reduction of functionalized precursors. Specific "advanced" routes for this compound itself were not extensively detailed in the search results, which primarily focused on its derivatives and general properties. However, standard methods for synthesizing long-chain alkanes, such as the Wurtz reaction, Corey-House synthesis, or hydrogenation of long-chain alkenes or alkynes, could be considered advanced routes depending on the specific reagents and conditions employed for a C26 chain.
Synthesis of this compound-Based Derivatives
The this compound framework serves as a scaffold for the construction of more complex molecules with diverse properties.
Bicyclo[8.8.8]this compound is a bridged bicyclic alkane. Its synthesis and that of its substituted analogues represent significant achievements in synthetic organic chemistry, often involving multi-step sequences to construct the intricate cage structure.
The synthesis of 1,10-dimethylbicyclo[8.8.8]this compound has been reported. This synthesis typically starts from a cyclic dione (B5365651) precursor, such as 1,10-cyclooctadecanedione. acs.orgnih.govfigshare.com The route described by Jones et al. involves multiple steps, resulting in 1,10-dimethylbicyclo[8.8.8]this compound in a reported yield of 4% over seven steps. acs.orgnih.govfigshare.comacs.orgfigshare.com This synthesis utilizes modern synthetic methodology and follows a pathway similar to that established for the parent bicyclo[8.8.8]this compound. acs.org X-ray crystallographic analysis has been used to confirm the structure and the out,out conformation of this compound. acs.orgnih.govfigshare.comacs.org
The synthesis of 1,10-dihydroxybicyclo[8.8.8]this compound is also accomplished starting from 1,10-cyclooctadecanedione. acs.orgnih.govfigshare.com The synthesis reported by Jones et al. yields the dihydroxy derivative in 18% yield over three steps. acs.orgnih.govfigshare.comacs.orgfigshare.com This synthesis involves treating the dione with a Grignard reagent, such as pentenylmagnesium bromide, in the presence of cerium(III) chloride. acs.org Similar to the dimethyl analogue, X-ray crystallography has confirmed the structure and out,out conformation of 1,10-dihydroxybicyclo[8.8.8]this compound. acs.orgnih.govfigshare.comacs.orgcrystallography.net
Here is a summary of the synthesis yields for the substituted bicyclo[8.8.8]hexacosanes:
| Compound | Starting Material | Number of Steps | Overall Yield |
|---|---|---|---|
| 1,10-Dimethylbicyclo[8.8.8]this compound | 1,10-Cyclooctadecanedione | 7 | 4% |
| 1,10-Dihydroxybicyclo[8.8.8]this compound | 1,10-Cyclooctadecanedione | 3 | 18% |
Cryptands are macrobicyclic ligands known for their ability to encapsulate ions. wikipedia.orgnih.govcambridgescholars.com Structures incorporating the this compound framework, particularly in the context of bicyclo[8.8.8]this compound, form the basis of certain cryptands. A notable example is 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]this compound, also known as [2.2.2]Cryptand or Kryptofix 222. wikipedia.orgnih.govnih.govacs.org While the core bicyclo[8.8.8]this compound structure is a C26 alkane skeleton, the cryptand incorporates heteroatoms (nitrogen and oxygen) within the bridges.
The synthesis of [2.2.2]Cryptand typically involves the reaction of a diamine with an activated oligoethylene glycol derivative, followed by cyclization and reduction steps. wikipedia.org A peraza analogue, 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]this compound, which features nitrogen atoms in place of oxygen in the bridges, has also been synthesized. thieme-connect.comresearchgate.netthieme-connect.comnih.gov An improved one-pot synthesis for this octaaza cryptand has been reported, achieving a 70% yield by the condensation of tris(2-aminoethyl)amine (B1216632) (tren) with glyoxal (B1671930) followed by reduction. thieme-connect.comresearchgate.netthieme-connect.com This is significantly higher than a previously reported two-step procedure with a 45% yield. thieme-connect.comthieme-connect.com
| Cryptand Structure | Core Framework | Key Heteroatoms | Example Synthesis Approach | Reported Yield (Improved Method) |
|---|---|---|---|---|
| 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]this compound | Bicyclo[8.8.8]this compound | N, O | Reaction of diamine with oligoethylene glycol derivative | Not specified in search results |
| 1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]this compound | Bicyclo[8.8.8]this compound | N | One-pot condensation of tren with glyoxal followed by reduction | 70% |
Other cryptand structures incorporating variations of the this compound bicyclic framework, potentially with different bridge lengths or substituents, have also been explored in the literature for their complexation properties. capes.gov.brasianpubs.org For instance, macrobicyclic cryptands with functionalized side arms have been prepared for radiometal complexation studies. nih.gov The synthesis of macrocycles containing other elements, such as tin, within the bicyclo[8.8.8]this compound framework has also been reported, like 1,10-diphenyl-1,10-distannabicyclo[8.8.8]this compound. rsc.org
Cryptand Structures Incorporating this compound Frameworks
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]this compound (Cryptand 222) Synthesis
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]this compound, commonly known as Cryptand 222, is a well-studied bicyclic molecule belonging to the cryptand family of chelating agents. wikipedia.org It is recognized for its high affinity for alkali metal cations, a property illustrating the concept of "preorganization" in supramolecular chemistry. wikipedia.org Cryptand 222 is a white solid. wikipedia.org
The synthesis of [2.2.2]Cryptand was originally achieved starting with the diacylation of the diamine-diether: [CH₂OCH₂CH₂NH₂]₂ + [CH₂OCH₂COCl]₂ → [CH₂OCH₂CH₂NHC(O)CH₂]₂ + 2 HCl. wikipedia.org The resulting macrocyclic diamide (B1670390) is subsequently reduced using lithium aluminum hydride. wikipedia.org The macrocyclic diamine tetraether obtained from this reduction then reacts with a second equivalent of [CH₂OCH₂COCl]₂ to form the macrobicyclic diamide. wikipedia.org This di(tertiary)amide is finally reduced to the diamine using diborane. wikipedia.org
Another common synthetic route involves the reaction between triethylene glycol and p-toluenesulfonyl chloride (TsCl). youtube.com This step transforms the alcohol groups into better leaving groups, making them susceptible to substitution reactions. youtube.com The alcohol attacks the sulfonyl chloride sulfur, leading to the elimination of chloride and formation of the tosylate product. youtube.com This reaction occurs on both sides of the triethylene glycol. youtube.com The resulting ditosylate is then reacted with a diamine to form Cryptand 222. youtube.com The mechanism involves the amine attacking a carbon adjacent to the tosylate, with the tosylate being displaced. youtube.com Deprotonation by a base, such as sodium carbonate, is also involved. youtube.com
Cryptand 222 has a molecular formula of C₁₈H₃₆N₂O₆ and a molecular weight of approximately 376.49 g/mol . nih.govfishersci.comsigmaaldrich.comusbio.net It is typically supplied as a white to off-white solid with a melting point in the range of 68-72 °C. usbio.netvwr.comvwr.com
1,4,7,10,13,16,21,24-Octaazabicyclo(8.8.8)this compound Synthesis
1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]this compound, often referred to as the peraza analogue of [2.2.2]Cryptand, is a saturated nitrogen-donor cryptand. thieme-connect.comthieme-connect.com These peraza ligands are of interest because their less electronegative heteroatoms result in higher energy LUMOs compared to polyethers, making them less susceptible to dissociative electron attachment. thieme-connect.com This property makes them useful in the preparation of more thermally robust alkalides and electrides. thieme-connect.com
An improved and more streamlined one-pot, two-step procedure has been developed, offering a significantly faster, simpler, and higher-yielding synthesis. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net This method involves the condensation of tris(2-aminoethyl)amine (tren) with glyoxal in isopropanol (B130326) at -78 °C. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net Following the condensation, the intermediate is reduced using Na/liquid NH₃. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net This one-pot procedure has been reported to achieve a 70% yield of 1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]this compound. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net The reaction is carried out under a non-reactive gas atmosphere, with slow addition of glyoxal to the mixture cooled to between approximately -70°C and -30°C. google.com The reduction step with an alkali metal in ammonia (B1221849) is then performed. google.com
The molecular formula for 1,4,7,10,13,16,21,24-Octaazabicyclo(8.8.8)this compound is C₁₈H₄₂N₈, and its molecular weight is approximately 358.5 g/mol . nih.govnih.gov
Compound Information
Molecular and Supramolecular Interactions of Hexacosane Compounds
Host-Guest Chemistry with Hexacosane-Derived Cryptands
Cryptands are synthetic bicyclic or polycyclic ligands known for their ability to encapsulate cations, forming stable host-guest complexes mdpi.comwikipedia.org. The term "cryptand" signifies that the guest is bound within a cavity, akin to being interred in a crypt wikipedia.org. These molecules are three-dimensional analogues of crown ethers and generally exhibit higher selectivity and stronger complexation for guest ions wikipedia.org.
Research has explored the complexation of various cations by [2.2.2]cryptand and its derivatives researchgate.netbeilstein-journals.org. The selectivity of cryptands for specific ions is influenced by the size of the cryptand cavity relative to the ionic radius of the guest, as well as the nature of the coordinating atoms researchgate.net. Quantum chemical calculations have been employed to predict the ion selectivity of cryptands based on their calculated structures and complex-formation energies researchgate.netbeilstein-journals.org.
While directly "this compound-derived cryptands" in the sense of being synthesized from linear this compound are not explicitly detailed in the search results, the [2.2.2]cryptand itself contains the "this compound" descriptor in its systematic IUPAC name due to the total number of atoms in the bicyclic framework wikipedia.orgnih.gov. Studies on perfluorinated analogues, such as perfluoro 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]this compound, have demonstrated their ability to form gas-phase ion complexes, highlighting the role of the cryptand structure in host-guest interactions even in the absence of a solvent rsc.org.
Interfacial Phenomena and Surface Chemistry Involving this compound
Interfacial phenomena and surface chemistry concern the behavior of substances at the boundary between two phases, such as solid-liquid or liquid-gas interfaces snu.ac.krscribd.com. The surface properties of a material are determined by the molecular interactions occurring at this boundary snu.ac.kr.
This compound, as a long-chain alkane, is a nonpolar molecule. Its interactions at interfaces are primarily governed by weak van der Waals forces. These forces influence phenomena such as wetting, spreading, and adsorption at surfaces snu.ac.krscribd.com.
Studies have investigated the behavior of alkane monolayers on various surfaces. For instance, a this compound monolayer has been modeled as a densely packed layer of polyethylene (B3416737) strands on a graphite (B72142) surface, reflecting experimental observations researchgate.net. The adsorption of molecules onto such alkane-passivated surfaces involves interactions between the adsorbate and the alkane chains, which are dominated by van der Waals forces researchgate.net.
The presence of this compound at an interface can significantly affect the interfacial tension, which is the force per unit length acting parallel to the interface scribd.compharmdbm.com. This property is crucial in various applications, including emulsification and the behavior of thin films. While specific detailed research findings on the interfacial tension or spreading behavior of pure this compound were not extensively provided in the search results, the general principles of surface chemistry involving long-chain hydrocarbons indicate that this compound would exhibit low surface energy and influence the interactions of other substances at interfaces where it is present.
The degradation of this compound by bacterial strains has been shown to enhance cell surface hydrophobicity and emulsification index, along with reducing surface tension, further illustrating its involvement in surface phenomena in biological contexts ebi.ac.uk.
Molecular Recognition Mechanisms and this compound Analogues
Molecular recognition is a key concept in supramolecular chemistry, involving the specific interaction and binding between two or more molecules through non-covalent forces mdpi.compolimi.it. This process is often described by the lock-and-key analogy, where a host molecule selectively binds a guest molecule acs.org.
While linear alkanes like this compound are relatively simple and primarily engage in non-specific van der Waals interactions, this compound can act as a guest molecule in host-guest systems nih.gov. Research has shown that this compound can be encapsulated by synthetic hosts, such as octa-acid (OA) and hexalene diamine-linked octa-acid (HOA) capsules nih.gov. These hosts utilize the hydrophobic effect to encapsulate alkane guests nih.gov.
Studies on the encapsulation of n-alkanes, including this compound, within these molecular capsules have revealed different guest packing motifs depending on the size of the guest and the nature of the host nih.gov. For n-hexacosane, a "spinning-top" motif has been observed within a supramolecular nano-capsule nih.gov. The binding affinity of the host for this compound was found to decrease with increasing alkane chain length in some host systems nih.gov.
This compound analogues, particularly functionalized derivatives or related long-chain hydrocarbons, can be involved in more specific molecular recognition events. The introduction of functional groups can provide additional interaction sites for hydrogen bonding, π-π interactions, or electrostatic interactions, leading to more selective binding polimi.itacs.org.
Cryptands, which contain the "this compound" structural element in their systematic nomenclature, are themselves prime examples of molecules designed for specific molecular recognition of cations mdpi.comwikipedia.org. Their ability to selectively bind ions is a direct result of the precise arrangement of donor atoms and the size and shape of the cavity, facilitating specific non-covalent interactions with the guest ion researchgate.netbeilstein-journals.org.
The study of molecular recognition involving this compound and its analogues contributes to the broader understanding of how non-covalent interactions govern the assembly, structure, and function of molecular systems, with implications for areas such as designed materials and chemical sensing mdpi.comacs.org.
This compound is a straight-chain alkane with the chemical formula C₂₆H₅₄. nih.govwikidata.org It is a solid at room temperature and occurs in various natural products. nih.gov Its physical and chemical properties, including its phase behavior and potential applications in thermal energy storage, have been subjects of scientific investigation.
Phase Behavior and Energetics of Hexacosane
Thermal Energy Storage Research Using Hexacosane as a Phase Change Material (PCM)
This compound is considered a popular phase change material (PCM) for thermal energy storage due to its relatively high energy storage density and suitable melting temperature range. researchgate.netasianpubs.orgresearchgate.netcihanuniversity.edu.iqasianpubs.orgcolab.ws PCMs store thermal energy as latent heat absorbed or released during a phase transition, typically solid-liquid. osaka-u.ac.jp
Applications in Lithium-Ion Battery Thermal Management Systems
The efficient operation and lifespan of lithium-ion batteries are significantly affected by temperature. Excessive heat generated during charging and discharging cycles can lead to decreased performance, accelerated degradation, and safety risks like thermal runaway. researchgate.net Phase change materials like this compound offer a passive cooling solution for battery thermal management systems (BTMS). researchgate.net
This compound, with a melting point typically within or slightly above the optimal operating temperature range for lithium-ion batteries (25-40 °C) bcu.ac.uk, can absorb the excess heat generated by the battery as it melts. This isothermal process helps to maintain the battery temperature within a desirable range, preventing overheating and improving temperature uniformity within the battery pack. researchgate.netbcu.ac.uk Studies using computational fluid dynamics simulations have investigated the effectiveness of this compound PCM in reducing battery temperature. One study showed that this compound PCM with a 9 mm thickness could reduce the maximum temperature of a Li-ion battery by up to 6.54°K, demonstrating its suitability as a passive cooling system. researchgate.netdeepdyve.comresearchgate.net
Encapsulation Strategies for this compound-Based PCMs
While this compound possesses favorable thermal properties for energy storage, its direct application can be limited by issues such as liquid leakage in its molten state and potential reactions with the surrounding environment. To address these challenges and enhance the performance and stability of this compound as a PCM, encapsulation strategies are employed. Encapsulation involves enclosing the this compound within a shell or supporting structure. This not only prevents leakage but can also improve thermal conductivity and provide mechanical and chemical stability to the PCM composite. mdpi.com Various materials and methodologies have been explored for encapsulating this compound.
Silica-Encapsulated this compound Composites
Silica (B1680970) (SiO₂) is a common material used for encapsulating PCMs due to its porous structure, chemical inertness, and thermal stability. wikipedia.orgregulations.govfishersci.fi Silica encapsulation of this compound can be achieved through various chemical processes, such as sol-gel and hydrothermal techniques. vdu.ltresearchgate.netresearchgate.net These methods can result in composites where this compound is encapsulated within a silica shell, forming particles typically in the nanoscale range (e.g., 120-220 nm). vdu.ltresearchgate.net Research on silica-encapsulated this compound composites has shown that the encapsulation process can improve the thermal stability of the PCM. researchgate.netresearchgate.net For instance, a silica-encapsulated this compound composite loaded between exfoliated graphite (B72142) nanosheets (ESPCM) demonstrated ultra-high thermal stability and high thermal conductivity. vdu.ltresearchgate.netresearchgate.net
Graphene Nanosheet Impregnation of this compound
Graphene nanosheets, with their high thermal conductivity and large surface area, have been investigated as supporting structures for impregnating this compound to create composite PCMs with enhanced thermal properties. vdu.ltbrunel.ac.ukresearchgate.net The impregnation process often involves methods like hydrothermal techniques and sonication, which help to exfoliate the graphene sheets and increase their surface area for better absorption and interaction with the melted this compound. vdu.ltbrunel.ac.ukresearchgate.net Studies have shown that this compound-impregnated graphene nanosheet composites (GrPCM) exhibit enhanced thermal stability and significantly improved thermal conductivity compared to pure this compound. vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk For example, one study reported a GrPCM nanocomposite with a thermal conductivity of 12.63 W/m K, substantially higher than the approximately 0.26 W/m K of pure this compound. vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk The melting and solidification temperatures and latent heats of these composites are also characterized to evaluate their thermal performance. vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk
Thermal Properties of this compound/Graphene Nanocomposite (Example Data)
| Material | Melting Temperature (°C) | Solidification Temperature (°C) | Latent Heat of Melting (J/g) | Latent Heat of Solidification (J/g) | Thermal Conductivity (W/m K) |
| Pure n-Hexacosane | ~56-57 | - | - | - | ~0.26 |
| GrPCM Nanocomposite | 57.11 vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk | 49.28 vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk | 154.61 vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk | 147.58 vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk | 12.63 vdu.ltbrunel.ac.ukresearchgate.netnih.govbrunel.ac.uk |
Exfoliated Graphite Encapsulation Methodologies
Exfoliated graphite (EG) is another carbon-based material used to encapsulate this compound, primarily to improve its thermal conductivity and prevent leakage. mdpi.comresearchgate.netresearchgate.netlabsolu.cafishersci.it The porous structure of exfoliated graphite allows for the absorption and containment of molten this compound. mdpi.comresearchgate.net Methodologies for creating exfoliated graphite-hexacosane composites often involve physical impregnation techniques where the liquid PCM is absorbed into the porous network of the EG. mdpi.comresearchgate.net Research indicates that these composites exhibit enhanced thermal conductivity and good thermal stability. mdpi.comresearchgate.netresearchgate.net For example, exfoliated graphite-hexacosane composites (EGPCM) have shown significantly higher thermal conductivity (e.g., 10.47 W/m K) compared to pure n-hexacosane. researchgate.net Combining exfoliated graphite with other encapsulation materials, such as silica, has also been explored to create ultra-stable composites with enhanced thermal properties. vdu.ltresearchgate.netresearchgate.net
Thermal Properties of Exfoliated Graphite-Hexacosane Composites (Example Data)
| Material | Melting Temperature (°C) | Solidification Temperature (°C) | Latent Heat of Melting (J/g) | Latent Heat of Solidification (J/g) | Thermal Conductivity (W/m K) |
| Pure n-Hexacosane | ~56-57 | - | - | - | ~0.26 |
| EGPCM Composite | 58.07 researchgate.net | 48.51 researchgate.net | 167.70 researchgate.net | 149.52 researchgate.net | 10.47 researchgate.net |
| ESPCM Composite (Silica/EG) | 57.9 researchgate.netresearchgate.net | 48.1 researchgate.netresearchgate.net | 126.7 researchgate.netresearchgate.net | 117.6 researchgate.netresearchgate.net | 15.74 researchgate.netresearchgate.net |
Biogeochemical and Environmental Dynamics of Hexacosane
Occurrence and Distribution in Biological Systems
Hexacosane is found in a variety of biological sources, including plants and animals, serving different functions or being present as a constituent.
This compound as a Constituent of Plant Volatile Oils
This compound is a component found in the volatile oils of numerous plant species. nih.govebi.ac.uk It has been identified in the essential oils of plants such as Vanilla madagascariensis and Echinacea angustifolia. nih.gov Studies on the volatile oils of Ruellia tuberosa L. have shown this compound to be a dominant compound in the fruit oil, present at 15.43%. academicjournals.org In the essential oils of Ornithogalum cuspidatum, this compound was a major component in the flower oil, accounting for 31.49%. researchgate.net The leaf essential oil of Morinda citrifolia has also been reported to contain 1-Hexacosane at a concentration of 11.11%. sciencebiology.org
Here is a table summarizing the occurrence of this compound in selected plant volatile oils:
| Plant Species | Plant Part | This compound Concentration (%) | Source |
| Ruellia tuberosa | Fruit | 15.43 | academicjournals.org |
| Ornithogalum cuspidatum | Flower | 31.49 | researchgate.net |
| Morinda citrifolia | Leaf | 11.11 (as 1-Hexacosane) | sciencebiology.org |
Role as a Plant Metabolite in Various Species (e.g., Moringa oleifera, Sansevieria liberica)
Beyond being a volatile oil constituent, this compound functions as a plant metabolite in various species. nih.govebi.ac.ukdost.gov.ph It has been reported in numerous plants, including Lawsonia inermis, Glycyrrhiza glabra, Diplotaxis harra, Erucaria macrocarpa, and Vanilla fragrans. dost.gov.ph
In Moringa oleifera, this compound is an important component of the essential oil, with concentrations of 11.2% reported in samples from Taiwan and 13.9% in samples from Mozambique. mpbio.commdpi.comnih.govresearchgate.net this compound has been detected in the leaves and flowers of Moringa oleifera. nih.govnih.gov
Sansevieria liberica is another plant where this compound has been isolated from the roots. foodb.canetjournals.orgnetjournals.org this compound isolated from Sansevieria liberica has shown antimicrobial activity against various bacteria, including Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureus, and Proteus vulgaris. foodb.canetjournals.orgnetjournals.org
This compound has also been detected in the hexane (B92381) extract of the stem of Arcangelisia flava, representing a significant portion (43%) of the extract. dost.gov.ph
Presence in Animal Tissues and Food Sources
This compound is not limited to plants; it has also been found in animal tissues and various food sources. A homologous series of n-alkanes, including this compound (n-C26), has been identified in bovine tissues such as liver, heart, kidneys, muscle, and adipose tissue. nih.govguidechem.com
This compound has been detected in several foods, including peaches, sunflowers, parsnips, coconuts, and papaya. foodb.cahmdb.ca Its presence in these foods suggests it could potentially serve as a biomarker for their consumption. foodb.cahmdb.ca Petroleum-related contaminants, including n-alkanes like this compound, have also been analyzed in seafoods. nih.govguidechem.com
Here is a table listing some food sources where this compound has been detected:
| Food Source | Source |
| Peaches | foodb.cahmdb.ca |
| Sunflowers | foodb.cahmdb.ca |
| Parsnips | foodb.cahmdb.ca |
| Coconuts | foodb.cahmdb.ca |
| Papaya | foodb.cahmdb.ca |
Microbial Degradation and Biotransformation Pathways
This compound, as a hydrocarbon, can undergo degradation and biotransformation by microorganisms in the environment.
Aerobic Degradation by Bacterial Strains (e.g., Pseudomonas sp., Stenotrophomonas nitritireducens)
Aerobic degradation of this compound by bacterial strains has been studied. ebi.ac.uknih.govresearchgate.net In vitro studies have shown that bacterial strains isolated from petroleum sludge, such as Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9, are capable of metabolizing this compound. ebi.ac.uknih.govresearchgate.netcolab.ws
In isolation, Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9 were able to metabolize this compound by 82% after 7 days. ebi.ac.uknih.govresearchgate.net When these two strains were combined in a consortium, the degradation rate increased to 98% over the same period, indicating an additive action of the bacterial strains. ebi.ac.uknih.govresearchgate.net Abiotic factors accounted for a 21% degradation in control groups. ebi.ac.uknih.govresearchgate.net During incubation with this compound, both bacterial strains multiplied, indicating that this compound was utilized as a carbon and energy source. ebi.ac.uknih.govresearchgate.net
Other bacterial strains, including Burkholderia cepacia RR10 and species from the genera Geobacillus and Anoxybacillus, have also demonstrated the ability to degrade long-chain alkanes like this compound. mdpi.comasm.org
Here is a table summarizing the aerobic degradation of this compound by selected bacterial strains:
| Bacterial Strain(s) | Degradation Percentage (7 days) | Source |
| Pseudomonas sp. BP10 (in isolation) | 82% | ebi.ac.uknih.govresearchgate.net |
| Stenotrophomonas nitritireducens E9 (in isolation) | 82% | ebi.ac.uknih.govresearchgate.net |
| Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9 (consortium) | 98% | ebi.ac.uknih.govresearchgate.net |
Enzymatic Mechanisms of this compound Biodegradation (e.g., Alkane Hydroxylase, Alcohol Dehydrogenase)
The biodegradation of alkanes, including this compound, typically involves the sequential oxidation of the molecule. asm.org The initial and key step in the aerobic degradation of n-alkanes is the terminal oxidation of the alkane to the corresponding alkanol. semanticscholar.org This step is primarily catalyzed by alkane hydroxylase enzymes. ebi.ac.uknih.govresearchgate.netmdpi.comasm.orgsemanticscholar.orguctm.edu
Alkane hydroxylases are diverse and include integral-membrane non-heme diiron monooxygenases (AlkB), cytochrome P450 monooxygenases, flavin-binding alkane hydroxylase (AlmA), and flavin-dependent alkane monooxygenase (LadA). semanticscholar.org AlkB-type alkane hydroxylases are widely found in alkane-degrading bacteria and are involved in the metabolism of various n-alkanes. semanticscholar.org
Following the initial oxidation to an alcohol by alkane hydroxylase, the alcohol is further oxidized to an aldehyde, and then to a fatty acid. asm.org Enzymes such as alcohol dehydrogenase (ADH) are involved in the oxidation of the resulting long-chain aliphatic alcohols. ebi.ac.uknih.govresearchgate.netresearchgate.net Studies on the degradation of this compound by Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9 showed differential expression of alkane hydroxylase and alcohol dehydrogenase activities, indicating their involvement in the degradation process. ebi.ac.uknih.govresearchgate.net
The fatty acid can then be assimilated through the β-oxidation pathway. asm.org
Microbial Utilization as Carbon and Energy Substrate
Microorganisms, particularly bacteria, play a significant role in the biodegradation of hydrocarbons, including long-chain alkanes like this compound. Certain bacterial strains have demonstrated the ability to utilize this compound as a sole carbon and energy source. nih.gov
Studies have investigated the degradation of this compound by isolated bacterial strains from petroleum sludge. For instance, Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9 were found to metabolize this compound. nih.govebi.ac.uk In vitro experiments showed that Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9 in isolation achieved 82% and 82% degradation of this compound, respectively, while a consortium of both strains achieved a higher degradation rate of 98% after 7 days. nih.govebi.ac.uk This suggests an additive effect of the bacterial consortium on this compound degradation. The multiplication of these bacteria during incubation with this compound further supports its utilization as a carbon and energy source. nih.govebi.ac.uk
The enzymatic activities of alkane hydroxylase and alcohol dehydrogenase have been implicated in the degradation of this compound by these bacterial strains. nih.govebi.ac.uk Furthermore, enhanced cell surface hydrophobicity and emulsification index, along with reduced surface tension, were observed, which are factors that support the degradation process of hydrophobic compounds like this compound. nih.govebi.ac.uk
Research on Rhodococcus bacteria has also shown their ability to biodegrade solid hydrocarbons, including n-hexacosane. nih.govdoaj.org The percentage of this compound biodegradation by different Rhodococcus strains varied, ranging from 5% to 60% at a hydrocarbon concentration of 0.2% (w/w) after 9 days in biodegradation experiments. nih.govdoaj.org The efficiency of biodegradation by Rhodococcus cells was found to be strongly dependent on their adhesive activities towards solid hydrocarbons. nih.gov
Environmental Fate and Remediation Studies
The environmental fate of this compound is influenced by various processes, including biodegradation and photodegradation. Remediation strategies often focus on enhancing these natural processes or employing advanced techniques.
Photocatalytic Degradation of this compound
Photocatalytic degradation has been explored as a method for breaking down this compound. Studies have investigated the use of semiconductor photocatalysts, such as zinc oxide (ZnO), for the degradation of n-hexacosane under visible light irradiation. researchgate.netuobabylon.edu.iq The photodegradation of n-hexacosane using sensitized ZnO has been investigated under various conditions, including the amount of dye on ZnO, the amount of sensitized ZnO, particle size, air flow rate, temperature, and irradiation time. researchgate.netuobabylon.edu.iq
Another study explored the photocatalytic degradation of n-hexacosane using coupled ZnO-Sb2O3 under tungsten lamp irradiation. uobabylon.edu.iqgoogle.com Experiments were conducted to determine the optimal conditions for degradation, considering factors like the amount of n-hexacosane and coupled ZnO-Sb2O3, and temperature effects. uobabylon.edu.iq
The concentration of the photocatalyst can influence the degradation efficiency. For instance, in the photocatalytic degradation of n-hexacosane using sensitized ZnO with crystal violet, an optimal concentration of sensitized ZnO provided the highest light absorption and degradation efficiency. researchgate.net Concentrations higher than the optimum led to decreased efficiency, possibly due to light absorption being limited to the initial layers of the solution. researchgate.net
Products of this compound Photodegradation
The photodegradation of n-hexacosane yields various smaller hydrocarbon products. Studies on the photocatalytic cracking of n-hexacosane using sensitized zinc oxide identified several main photolytic products, including heptane, octane, nonane, dodecane, and tetradecane (B157292). researchgate.netuobabylon.edu.iq These products were identified using techniques such as gas chromatography with flame ionization detection (FID) and IR spectrophotometry. researchgate.netuobabylon.edu.iq
This compound has also been observed as a minor product in the photocatalytic degradation of other compounds, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), when irradiated with UV light in the presence of catalysts like Ti-Si oxide. mdpi.com This suggests that while this compound can undergo photodegradation, it might also be formed as an intermediate or byproduct in the degradation of more complex organic molecules under certain photocatalytic conditions.
This compound in Petroleum Hydrocarbon Contamination
This compound is a component of petroleum hydrocarbons and is therefore found in environments contaminated by petroleum spills and leakage. nih.govclaire.co.uk Petroleum hydrocarbon contamination is a significant environmental concern due to the persistence and potential toxicity of its components. claire.co.ukresearchgate.net
This compound, as a long-chain alkane (typically C19-C32 range), falls into the higher carbon range fractions of total petroleum hydrocarbons (TPH). cdc.govnih.gov These higher molecular weight hydrocarbons are generally considered less volatile and less readily biodegradable than lighter fractions. nih.gov
Advanced Analytical and Computational Investigations of Hexacosane
Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable for probing the molecular structure and physical states of hexacosane. They provide information based on the interaction of electromagnetic radiation with the compound.
Raman Spectroscopy for Phase Transition Monitoring
Raman spectroscopy is an effective tool for monitoring the phase transitions of n-alkanes like this compound nih.govspectroscopyonline.com. This technique can track changes in molecular vibrations as the material transitions between different phases, such as melt, rotator, and monoclinic crystal phases nih.gov. By analyzing changes in band intensity and frequency in specific regions of the Raman spectrum, such as the CH₂ bending, CH₂ twisting, skeletal C-C stretching, and CH₃ rocking regions, researchers can understand the sequence and process of these vibrational mode changes and their relationship to the molecular structure nih.gov. Raman spectroscopy can determine the temperature range of the rotator phase during the phase transition of paraffin (B1166041) nih.gov. Studies have shown that changes in band intensity and frequency, particularly those related to gauche bonds, reveal both melting and crystallization transitions nih.gov. Raman spectroscopy has also been used to examine the structural characteristics of this compound in composite materials, confirming its loading without chemical reactions and observing characteristic peaks attributed to methylene (B1212753) (CH₂) and methyl (CH₃) deformation and carbon-carbon stretching brunel.ac.ukresearchgate.net.
Infrared (IR) Spectrophotometry for Degradation Product Identification
Infrared (IR) spectrophotometry is employed to identify chemical bonds and functional groups within a sample, making it useful for characterizing materials and identifying degradation products rsc.org. In the context of this compound, IR spectrophotometry, often coupled with gas chromatography (GC), has been used to identify the photolytic degradation products of n-hexacosane researchgate.net. For instance, studies on the photocatalytic cracking of n-hexacosane using sensitized zinc oxide and visible light utilized IR spectrophotometric techniques to identify the resulting degradation products, which included shorter-chain hydrocarbons such as heptane, octane, nonane, dodecane, and tetradecane (B157292) researchgate.net. IR spectroscopy can also reveal changes in functional groups during oxidative degradation processes, such as the enhancement and splitting of characteristic absorption peaks of carbonyl groups in the oxidation products of waxes containing long-chain alkanes jocpr.com. FTIR analysis has also been used to confirm the presence of hydrocarbons like alkanes and alkenes in extracts containing this compound researchgate.net.
X-ray Diffraction (XRD) for Material Characterization
X-ray Diffraction (XRD) is a non-destructive technique used to characterize the crystalline structure of materials mdpi.compdx.edu. It provides information about the arrangement of atoms in a crystal lattice, including lattice parameters, phase identification, and crystallographic orientation mdpi.com. For this compound, which exists in crystalline phases, XRD is a valuable tool for examining its structural characteristics and phase behavior nih.govresearchgate.net. XRD has been used to analyze the crystalloid and structural phases of composite materials containing n-hexacosane, confirming the presence of its characteristic peaks within the composite structure researchgate.netresearchgate.net. The technique can reveal how the crystal structure of this compound might be affected when incorporated into composite materials, such as the degradation of the graphite (B72142) crystal structure upon impregnation with molten n-hexacosane brunel.ac.uk. XRD analysis is based on Bragg's Law, which relates the angle of diffraction to the spacing between atomic layers in a crystal pdx.edu.
Chromatographic and Mass Spectrometric Analyses
Chromatographic and mass spectrometric techniques are essential for separating complex mixtures and identifying and quantifying individual components, including this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for separating volatile and semi-volatile compounds in a mixture (GC) and then identifying them based on their mass-to-charge ratio (MS) umpr.ac.id. GC-MS is frequently employed for the compositional analysis of various samples to identify and quantify hydrocarbons like this compound nih.govresearchgate.netumpr.ac.idscielo.org.mxnih.gov.
GC-MS analysis has revealed the presence and relative abundance of this compound in diverse natural extracts and environmental samples. For example, this compound was found to be the most abundant compound (43.17% relative abundance) in the hexane (B92381) extract from the stem of Arcangelisia flava researchgate.net. It has also been identified as a component, albeit in smaller percentages, in the essential oil of Nicotiana glauca Graham (0.78%) and in extracts from Clusia minor L. leaves (0.536%) and grapefruit (Citrus maxima L.) (3.07%) umpr.ac.idscielo.org.mx. Furthermore, GC-MS has been used to identify this compound as an end-product of the biodegradation of low-density polyethylene (B3416737) (LDPE) by certain bacterial strains nih.gov. The technique is also used to identify degradation products of this compound itself, such as shorter-chain alkanes resulting from photocatalytic processes researchgate.net.
GC-MS analysis typically involves separating compounds based on their boiling points as they pass through a chromatographic column, followed by fragmentation and detection in the mass spectrometer, allowing for identification by comparing mass spectra to libraries umpr.ac.id.
Example GC-MS Compositional Data
| Source | Compound | Relative Abundance (%) | Citation |
| Arcangelisia flava (stem extract) | This compound | 43.17 | researchgate.net |
| Arcangelisia flava (stem extract) | Tetracosane | 8.85 | researchgate.net |
| Arcangelisia flava (stem extract) | o-xylene | 8.09 | researchgate.net |
| Arcangelisia flava (stem extract) | Hexatriacontane | 5.72 | researchgate.net |
| Citrus maxima L. (grapefruit extract) | This compound | 3.07 | umpr.ac.id |
| Nicotiana glauca Graham (essential oil) | This compound | 0.78 | |
| Clusia minor L. (leaf extract) | This compound | 0.536 | scielo.org.mx |
| LDPE Biodegradation Products | This compound | Detected | nih.gov |
| n-Hexacosane Photocatalytic Degradation Products | Heptane | Detected | researchgate.net |
| n-Hexacosane Photocatalytic Degradation Products | Octane | Detected | researchgate.net |
| n-Hexacosane Photocatalytic Degradation Products | Nonane | Detected | researchgate.net |
| n-Hexacosane Photocatalytic Degradation Products | Dodecane | Detected | researchgate.net |
| n-Hexacosane Photocatalytic Degradation Products | Tetradecane | Detected | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and isolation of various compounds, including hydrocarbons like this compound. Reverse-phase HPLC (RP-HPLC) has been employed for the quantitative, semi-preparative isolation of individual cyanobacterial heterocyst-type glycolipids, which can include glycosylated this compound-1,3,25-triol. nih.gov
Procedures for isolating these glycolipids involve initial extraction from biological sources using solvent mixtures such as chloroform (B151607)/methanol (B129727). nih.gov Following filtration and redissolving in chloroform, the extract is loaded onto a silica (B1680970) column to remove neutral lipids and pigments. nih.gov The heterocyst-type glycolipids are then eluted with methanol and further fractionated using Thin Layer Chromatography (TLC). nih.gov Individual components, including this compound derivatives, can then be resolved by isocratic elution from a C18 RP-HPLC column, typically using a methanol/water mixture as the mobile phase, with detection often performed using a refractive index detector. nih.gov This method allows for the separation and isolation of major components in high purity from samples up to approximately 1.0 mg. nih.gov this compound itself has been isolated from various plant sources using chromatographic separation methods, including column chromatography, with its structure confirmed by techniques like NMR and GC-MS. jsirjournal.com
Calorimetric and Thermal Analysis Methodologies
Calorimetric methods are essential for evaluating the thermal properties of materials like this compound, particularly their ability to store and release energy as a function of temperature. mdpi.com
Differential Scanning Calorimetry (DSC) for Thermophysical Properties
Differential Scanning Calorimetry (DSC) is a standard technique used to determine the thermophysical properties of materials, including phase transition temperatures, enthalpy, and specific heat. mdpi.com DSC is also utilized to assess the thermal stability of materials by monitoring their performance during melting and solidification cycles. mdpi.com
Studies using DSC have investigated the thermal properties of n-hexacosane and its composites. For example, a silica/exfoliated graphite encapsulated n-hexacosane phase change nanocomposite (ESPCM) showed a solid-liquid phase transition during melting at 57.9 °C with a latent heat of 126.7 J/g, and during solidification at 48.1 °C with a latent heat of 117.6 J/g. brunel.ac.uk Another study on an n-hexacosane-impregnated graphene nanosheets (GrPCM) nanocomposite reported melting at 57.11 °C with a latent heat of 154.61 J/g and solidification at 49.28 °C with a latent heat of 147.58 J/g. brunel.ac.ukbrunel.ac.ukresearchgate.netvdu.lt These studies highlight the use of DSC in characterizing the phase change behavior and energy storage capacity of this compound-based materials.
Here is a summary of DSC results for this compound-based materials:
| Material | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Solidification Temperature (°C) | Latent Heat of Solidification (J/g) |
| ESPCM (n-Hexacosane encapsulated in silica/graphite) | 57.9 | 126.7 | 48.1 | 117.6 |
| GrPCM (n-Hexacosane impregnated in graphene nanosheets) | 57.11 | 154.61 | 49.28 | 147.58 |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique used to evaluate the thermal stability of materials by measuring mass loss as a function of temperature. brunel.ac.ukbrunel.ac.ukbrunel.ac.ukresearchgate.net TGA is often used in conjunction with DSC to provide a comprehensive understanding of a material's thermal behavior. brunel.ac.ukbrunel.ac.ukbrunel.ac.ukresearchgate.net
Adiabatic Scanning Calorimetry and Photopyroelectric Calorimetry
Adiabatic Scanning Calorimetry (ASC) and Photopyroelectric Calorimetry (PPE) are high-resolution calorimetric techniques used to study phase transitions in materials, including linear alkanes like this compound. kuleuven.becapes.gov.braip.orgresearchgate.netnih.govacs.org These techniques provide detailed information about specific heat and enthalpy changes during temperature variations. aip.orgnih.gov
ASC, particularly the Peltier-element-based ASC (pASC), is known for its high accuracy and resolution in measuring enthalpy and heat capacity data, especially over melting transitions. mdpi.comnih.govresearchgate.net PPE calorimetry also offers high-temperature resolution for thermal parameter studies. aip.orgresearchgate.net
The combined use of ASC and PPE calorimetry provides complementary information about the structural changes occurring in samples during temperature changes. aip.orgresearchgate.net These methods have been applied to analyze rotator phase transitions in linear alkanes from this compound to triacontane, investigating the hysteretic behavior of specific heat between heating and cooling measurements. kuleuven.beaip.org Studies using these techniques have helped to establish the order of various rotator phase transitions in this compound, confirming some transitions as first order. aip.org
Microscopic and Surface Characterization
Microscopic techniques are employed to investigate the morphology and structural characteristics of this compound and its composites.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM), including Field-Emission Scanning Electron Microscopy (FESEM), is a valuable tool for examining the surface morphology and microstructural characteristics of materials like this compound and its nanocomposites. brunel.ac.ukbrunel.ac.ukresearchgate.netvdu.ltresearchgate.netbrunel.ac.ukresearchgate.net
SEM analysis has been used to study the morphology of various this compound-based materials, such as n-hexacosane encapsulated in titania (TPCM) and silica/exfoliated graphite encapsulated n-hexacosane (ESPCM). researchgate.netresearchgate.netbrunel.ac.uk These studies have revealed the size and structure of encapsulated this compound particles, for instance, TPCM composites with sizes ranging from 150 ± 50 nm. researchgate.net SEM micrographs can show the impregnation of this compound within porous structures, such as exfoliated graphite nanosheets, confirming the absorption capacity of the base material. brunel.ac.ukbrunel.ac.ukresearchgate.netvdu.ltbrunel.ac.uk The technique helps visualize the distribution and morphology of the phase change material within composite structures, demonstrating the physical interaction between constituents. researchgate.net FESEM images can illustrate the porous dendritic structures of materials used to encapsulate this compound, highlighting how these structures provide mechanical strength to the composite. brunel.ac.uk
Atomic Force Microscopy (AFM) for Nanoscale Structures
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography and mechanical properties of materials at the nanoscale with sub-nanometer resolution. researchgate.netnist.govnist.gov While the provided search results discuss the general application of AFM for nanoscale structure analysis of various materials, including polymers and biological samples like viruses, specific applications of AFM directly on this compound to resolve its nanoscale structures were not prominently featured. researchgate.netnist.govrsc.orgnih.gov However, AFM's capability to image surfaces and measure mechanical properties at the nanoscale suggests its potential utility in studying the surface morphology, crystal structures, and potentially the mechanical behavior of this compound, especially in thin films or as part of composite materials. researchgate.netnist.govnist.gov The technique can provide insights into surface roughness, deformation, and Young's modulus through modes like nanoindentation. researchgate.net
Brunauer–Emmett–Teller (BET) Analysis for Surface Area
Brunauer–Emmett–Teller (BET) analysis is a widely used technique for determining the specific surface area of materials by measuring the amount of gas adsorbed onto the material surface. researchgate.net While this compound itself is a simple alkane and its pure form would have a relatively low surface area, BET analysis is relevant when this compound is incorporated into porous materials or used in applications where surface area is a critical factor, such as in phase change material composites or encapsulated systems. The search results indicate that BET surface area analysis is commonly applied to various materials, including activated carbons and catalysts, where surface properties are important for adsorption and catalytic activity. researchgate.netresearchgate.net One result mentions the BET surface area in the context of reactions involving this compound and other compounds, suggesting its use in characterizing materials involved in such processes. diamond.ac.uk Another study investigated n-hexane adsorption on activated carbons using BET analysis, highlighting the relevance of this technique for understanding the interaction of alkanes with porous structures. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques are indispensable tools for investigating the behavior of this compound at the atomic and molecular levels, complementing experimental studies. These methods allow for the simulation of complex processes and the calculation of properties that may be difficult or impossible to determine experimentally.
Molecular Dynamics Simulations of Phase Behavior
Molecular Dynamics (MD) simulations are extensively used to study the phase behavior of materials, including alkanes like this compound. These simulations track the movement of atoms and molecules over time, providing insights into phase transitions such as melting and crystallization. Studies have employed MD simulations to investigate the melting behavior of n-hexacosane, particularly in the context of its use as a phase change material for thermal energy storage. asianpubs.orgasianpubs.org These simulations can help determine phase transition temperatures, understand the molecular arrangements in different phases, and analyze properties like self-diffusion coefficients and bond lengths as a function of temperature. asianpubs.orgasianpubs.org MD simulations can also be applied to study this compound in various environments, such as encapsulated within nanostructures like carbon nanotubes, to understand the impact of confinement on its phase behavior. rsc.orgresearchgate.net The method is considered effective for researching phase change materials and can provide insights into intermolecular behavior at the nanoscale. rsc.org
Conformational Analysis of this compound Derivatives
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. While the direct conformational analysis of linear this compound primarily involves the study of its extended or gauche conformations, the concept becomes more complex and crucial when considering this compound derivatives, particularly cyclic or substituted structures. The provided search results discuss conformational analysis in the context of cyclic compounds, such as silacyclohexanes and bicycloalkanes, highlighting the importance of techniques like NMR spectroscopy and theoretical calculations (DFT and MP2 levels) in determining stable conformers and the energy barriers between them. researchgate.netnih.govauremn.org.brresearchgate.net Although specific studies on the conformational analysis of this compound derivatives were not extensively detailed for linear this compound, the principles and methods described for other complex hydrocarbons and their derivatives are applicable. Conformational analysis helps in understanding the preferred shapes of molecules, which influences their physical and chemical properties.
Density Functional Theory (DFT) Applications to Electronic and Geometric Structures
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometric properties of atoms, molecules, and condensed matter. wikipedia.orgscispace.com DFT calculations can provide detailed information about the ground state electron density, molecular geometry, and electronic properties. The search results indicate that DFT is used in conjunction with experimental data to study the electronic and geometric structures of various compounds, including those potentially related to this compound derivatives or systems where this compound is present. ox.ac.ukrsc.orgacs.org DFT is a versatile method for computational chemistry and materials science, allowing for the calculation of properties like bond lengths, angles, and electronic distributions, which are fundamental to understanding molecular behavior. wikipedia.orgscispace.com
Computational Studies of Reaction Mechanisms (e.g., Collision-Induced Dissociation)
Computational studies, often employing quantum chemistry methods like DFT and MP2, are valuable for investigating reaction mechanisms, including processes like Collision-Induced Dissociation (CID). While the search results primarily focus on the CID of carbohydrates (hexoses and disaccharides), they demonstrate the application of computational methods to understand fragmentation pathways and the influence of molecular structure on dissociation. researchgate.netrsc.orgnih.govnih.govrsc.org These studies involve calculating reaction barriers and exploring potential energy surfaces to elucidate how molecules break apart upon collision. rsc.orgnih.govrsc.org Although specific computational studies on the CID of this compound were not found, the methodologies described for other organic molecules are transferable. Such studies on this compound or its fragments could provide insights into its stability under energetic conditions and its fragmentation patterns in mass spectrometry.
Emerging Applications and Biomedical Research of Hexacosane Compounds
Development of Hexacosane-Based Nanomaterials
Research into the direct use of this compound (C₂₆H₅₄) as a primary structural component for the synthesis and functionalization of nanoparticles or in the creation of hybrid supramolecular nanomaterials is not extensively detailed within the examined literature. While some studies discuss nanoparticle synthesis and functionalization using various materials ucd.ieajol.infonsf.govscielo.brrsc.orgnih.govucl.ac.ukresearchgate.net and the development of hybrid supramolecular nanomaterials from different building blocks mdpi.comresearchgate.netrsc.orgwindows.netqu.edu.qauniv-rennes.frnih.govmdpi.com, specific applications involving this compound (C₂₆H₅₄) in these areas were not a prominent finding. It is noted that some research refers to complex macrocyclic compounds containing "this compound" in their nomenclature, such as 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo [8.8.8] this compound (Kryptofix 2.2.2), in the context of hybrid nanoparticles for applications like metal ion uptake mdpi.comresearchgate.net, but this compound is distinct from the simple alkane this compound (C₂₆H₅₄).
Nanoparticle Synthesis and Functionalization
Pharmaceutical and Biomedical Engineering
The application of this compound in pharmaceutical and biomedical engineering is an area of growing interest, particularly concerning its role in topical formulations and its associated biological activities.
While controlled-release drug delivery systems are a significant area of pharmaceutical research, utilizing various strategies and materials to achieve sustained drug levels news-medical.netnih.govajol.infofree.framazon.com, specific investigations focusing on this compound (C₂₆H₅₄) as a primary component for controlled-release mechanisms, outside of its potential contribution within specific formulations like topical gels, were not a major focus in the examined literature.
Recent research has explored the formulation and evaluation of this compound in topical gels for wound healing applications. This compound, identified in extracts from marine sponges, has been assessed for its healing effects in such formulations. news-medical.netresearchgate.net Studies have focused on optimizing this compound topical gels, utilizing gelling agents such as carbopol 940 and HPMC K4M. researchgate.net The optimization process has involved methodologies like response surface methodology (RSM) to determine the optimal combination of factors, including adhesive polymers, release-retarding polymers, and penetration enhancers, to achieve desired gel characteristics such as viscosity, drug release, and skin retention. news-medical.netresearchgate.net
In-vitro evaluations of these formulations have assessed parameters like viscosity, in-vitro drug release over time, and skin retention properties. news-medical.net For instance, an optimization study identified formulations with specific attributes regarding viscosity, in-vitro drug release for 12 hours, and skin retention. news-medical.net These studies aim to systematically explore the factor space to guide the formulation of gels with specific desired attributes for effective topical application. researchgate.net
This compound has been reported to possess anti-inflammatory and antioxidant activities, which are considered to contribute to its potential in biomedical applications, particularly in the context of wound healing. news-medical.netresearchgate.net These activities are believed to help reduce inflammation and oxidative stress, thereby promoting cellular proliferation and angiogenesis, processes essential for tissue regeneration and repair. news-medical.netresearchgate.net This multifaceted action suggests that this compound could be a promising compound for developing advanced wound care therapies that address both infection control and the facilitation of healing. news-medical.net While other natural sources and compounds are also investigated for their anti-inflammatory and antioxidant properties nih.govajol.infonih.gov, the research on this compound topical gels directly links these activities to the compound itself and its observed wound healing efficacy in experimental models. news-medical.netresearchgate.net
Formulation Science of Topical Gels for Wound Healing
Biosensor Development and Molecular Sensing
The integration of this compound-related structures in biosensor design leverages their chemical characteristics for the detection and sensing of various molecules.
Transcription-Factor-Based Hydrocarbon Biosensors
Transcription factors (TFs) are proteins that regulate gene expression by interacting with specific target molecules. frontiersin.org This inherent molecular recognition capability makes them valuable components in the construction of whole-cell biosensors or metabolite sensors for detecting both extracellular and intracellular targets. frontiersin.org While the direct use of this compound in transcription-factor-based hydrocarbon biosensors is not extensively detailed in the provided search results, research indicates that hydrocarbons, including this compound, can interact with lipogenic proteins and potentially influence transcription factors like SREBP-1c. unimas.my Additionally, studies on hydrocarbon-oxidizing bacteria highlight their potential in eco-biotechnology and bioremediation, suggesting that the interaction between microbial systems and hydrocarbons like this compound is an area of ongoing investigation. researchgate.netresearchgate.net The development of marine hydrocarbonoclastic bacteria as whole-cell biosensors for n-alkanes further underscores the relevance of understanding hydrocarbon-protein interactions for biosensing applications. researchgate.net
Electrochemical Biosensors and Molecular Recognition
Electrochemical biosensors utilize biological recognition elements coupled with an electrochemical transducer to detect analytes. Molecular recognition, the specific interaction between molecules, is a fundamental principle in the development of highly sensitive and specific biosensors. nih.gov While this compound itself is a simple alkane, more complex macrocyclic compounds, such as those containing the this compound structure within their framework (e.g., 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo-[8.8.8]this compound, also known as Cryptand-222), have been successfully employed in electrochemical sensors for the detection of various ions. researchgate.netscilit.comresearchgate.net These macrocyclic structures exhibit the ability to form stable complexes with metal ions, enabling their use as ionophores in sensor membranes. researchgate.netacs.org
Electrochemical sensors based on modified electrodes, including those utilizing complexes like nickel hexacyanoferrate, are being developed for sensitive detection of substances like hydrogen peroxide, which can be generated by enzymatic reactions in biosensors. mdpi.comvu.lt The modification of electrode surfaces with inorganic films is a relevant approach in the development of electrochemical sensors. mdpi.com
Ion-Selective Electrode Applications
Ion-selective electrodes (ISEs) are a type of potentiometric sensor that measures the activity of specific ions in a solution using a selective membrane. sensorex.com While this compound itself is not an ionophore, macrocyclic compounds incorporating the this compound structure, such as Cryptand-222 (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo-[8.8.8]this compound), have been utilized as electroactive ionophores in the development of ion-selective electrodes. researchgate.netresearchgate.net These electrodes have demonstrated high selectivity for specific ions, such as triiodide ions, over a wide range of other anions. researchgate.netresearchgate.net The performance characteristics of such ISEs, including linear dynamic range, detection limit, response time, and pH independence, have been investigated. researchgate.netresearchgate.net For instance, a triiodide ion-selective electrode based on a charge-transfer complex of Cryptand-222 showed a Nernstian slope and good selectivity. researchgate.netresearchgate.net ISEs have broad applications in various fields, including agriculture, medicine, and the food industry, for analyzing different ions. sensorex.commonokrystaly.czmdpi.com
Table 1: Performance Characteristics of a Cryptand-222-Based Triiodide ISE
| Parameter | Value |
| Linear Range | 1.0 × 10⁻² M to 7.0 × 10⁻⁶ M researchgate.net |
| Detection Limit | 5.0 × 10⁻⁶ M researchgate.net |
| Nernstian Slope | -59.6 ± 1 mV per decade researchgate.net |
| Response Time | 30 s researchgate.net |
| Usable pH Range | 1.6-10.0 researchgate.net |
| Usable Lifespan | At least 3 months researchgate.net |
This compound in Advanced Polymer Science
This compound and similar long-chain alkanes are relevant in polymer science, particularly in the context of developing new materials with enhanced properties.
Building Blocks for High-Performance Polymers
While this compound is a simple alkane and not typically a direct monomer for traditional polymerization, long-chain hydrocarbons can be incorporated into polymeric structures or used in the development of materials with specific thermal or mechanical properties. High-performance polymers are designed to withstand extreme conditions, such as high temperatures and harsh chemicals. findoutaboutplastics.com Achieving these properties often involves incorporating stable structural units into the polymer backbone. findoutaboutplastics.com Aromatic structures, for example, are known to impart stiffness and stability to polymers. findoutaboutplastics.com Although this compound itself is aliphatic, the concept of using specific molecular structures as "building blocks" to engineer desired polymer properties is a core principle in advanced polymer science. rsc.orgfraunhofer.de Research explores various building blocks, including ladder-type units and bio-based monomers, for creating high-performance polymeric materials for diverse applications. rsc.orgfraunhofer.de this compound's role might be indirect, perhaps as a component in blends, composites, or as a model compound for studying the behavior of long hydrocarbon chains within polymer matrices. For instance, n-hexacosane has been investigated as a phase-change material loaded into exfoliated graphite (B72142) nanosheets for enhanced thermal energy storage, demonstrating its potential in composite materials. researchgate.net
Engineering Novel Polymeric Materials
The engineering of novel polymeric materials involves designing polymers with tailored properties for specific applications. researchgate.netmonash.edu This can include modifying existing polymer structures or synthesizing entirely new ones. Research in this area focuses on understanding the relationship between polymer structure and properties, exploring different polymerization techniques, and incorporating various components to achieve desired functionalities. researchgate.netmonash.edu While direct examples of this compound being a primary component in the synthesis of novel structural polymers are limited in the provided results, its presence in natural products and its properties as a long-chain alkane suggest potential roles in areas such as:
Phase Change Materials (PCMs): this compound's melting and solidification behavior makes it suitable for thermal energy storage applications, as demonstrated by its use in composites with graphite nanosheets. researchgate.net
Components in Blends or Composites: Long-chain alkanes can influence the morphology, crystallization behavior, and mechanical properties of polymer blends and composites.
Surface Modification: this compound's hydrophobic nature could be exploited for surface modification of polymeric materials to alter properties like wettability or adhesion.
Biomaterials: As a naturally occurring compound, this compound or its derivatives might find applications in the development of biocompatible or biodegradable polymeric materials, aligning with the growing interest in sustainable polymers. fraunhofer.demathewsopenaccess.com
The degradation of polymeric materials, particularly biodegradable polymers, is also an important aspect of engineering novel materials with specific lifetimes and environmental impact considerations. mathewsopenaccess.com
Table 2: Examples of Engineered Polymeric Materials and Applications
| Material Type | Potential Relevance to this compound (Indirect) | Applications |
| Phase Change Material Composites | This compound as the PCM component researchgate.net | Thermal energy storage researchgate.net |
| Polymer Blends/Composites | Influence on properties | Various (mechanical, thermal) |
| Surface Modified Polymers | Altering surface characteristics | Wettability, adhesion |
| Biodegradable Polymers | Potential as a component or model | Sustainable materials, controlled degradation mathewsopenaccess.com |
Biomarker Discovery and Environmental Tracing
The inherent stability and origin-specific distribution of certain hydrocarbons, including this compound, make them valuable biomarkers for tracing biological and environmental processes. These compounds can persist in various matrices, providing insights into past events and sources of organic matter.
This compound as a Biomarker for Food Consumption
This compound has been identified in several food sources, suggesting its potential as a dietary biomarker. Its presence has been detected in foods such as peaches, sunflowers, parsnips, coconuts, and papaya. foodb.cahmdb.ca The detection of this compound in biological samples, such as saliva, can potentially indicate the consumption of these foods. foodb.ca
Research into volatile organic compounds (VOCs) in food and biological samples aims to identify specific markers for dietary intake. While studies have explored various compounds as volatile biomarkers for food consumption, including those related to insect infestation in stored grains researchgate.net, the specific role and quantification of this compound as a direct biomarker for the consumption of foods like peaches or coconuts are areas of ongoing investigation. foodb.cahmdb.ca
Lipid Biomarkers for Sediment Source Discrimination
Lipid biomarkers, including n-alkanes like this compound, are widely used in sediment fingerprinting studies to identify and differentiate sediment sources originating from various land uses within a catchment area. cranfield.ac.ukresearchgate.net These compounds are relatively resistant to degradation, making them suitable for tracing organic matter sources in aquatic environments and sediments over time. researchgate.netcas.cn
Studies utilize the distribution patterns and concentrations of n-alkanes to distinguish between different sources of organic matter input to sediments, such as those from terrestrial higher plants, algae, bacteria, and anthropogenic activities. researchgate.netcas.cnharvard.edu Long-chain n-alkanes, typically ranging from C₂₇ to C₃₅ with a strong odd-over-even carbon number predominance, are often associated with epicuticular waxes of higher plants. researchgate.netcas.cn this compound (C₂₆) falls within the range of long-chain alkanes found in terrestrial plants and can contribute to the n-alkane profile used for source discrimination. core.ac.uk
Combining n-alkanes with other lipid biomarkers, such as fatty acids and sterols, can enhance the accuracy of sediment source discrimination. cranfield.ac.ukresearchgate.net Compound-specific stable isotope analysis of n-alkanes can further refine source apportionment by providing additional isotopic signatures linked to their origin. cranfield.ac.ukharvard.edu
Research findings indicate that the combination of n-alkanes and short-chain neutral lipid fatty acids (SC-NLFA) can improve the accuracy of distinguishing land uses in organic sediment fingerprinting. cranfield.ac.ukresearchgate.net The specific concentrations of this compound and other n-alkanes in sediment samples from different locations or land uses can provide valuable data for unmixing models used to determine the relative contributions of various sources to the total sediment load. cranfield.ac.ukinformahealthcare.com
Paleolimnological and Geochemical Tracing with this compound
This compound and other stable organic molecules serve as valuable tools in paleolimnology and geochemistry for reconstructing past environmental conditions and tracing the origins of organic matter in geological archives like lake sediments and ancient rocks. core.ac.ukalaska.govufv.brnt.gov.au
In paleolimnological studies, the distribution and abundance of n-alkanes in sediment cores can reflect changes in terrestrial vegetation input to lakes over time, providing insights into past climate and land-use changes. ufv.br The presence and characteristics of long-chain n-alkanes, including this compound, are indicative of organic matter derived from terrestrial plants in the lake's catchment.
Geochemical tracing utilizes the persistence of hydrocarbons like this compound in rock extracts and sediments to understand the origin, maturation, and migration of organic matter in geological formations. alaska.govnt.gov.au Analysis of n-alkane profiles, including the presence and relative abundance of this compound, can help differentiate between different types of organic matter input (e.g., marine vs. terrestrial) and assess the thermal maturity of organic matter in source rocks. alaska.govnt.gov.au Studies on ancient sediments and coals have used n-alkane distributions as biomarkers to understand depositional environments and the sources of organic matter over geological timescales. core.ac.uknt.gov.au The analysis of hydrocarbons, including this compound, in environmental samples like diesel engine particulate matter also contributes to geochemical tracing by helping to identify the sources of organic compounds in the environment. core.ac.uk
Q & A
Q. What are the standard methodologies for synthesizing and characterizing hexacosane in laboratory settings?
this compound (C26H54) is typically synthesized via catalytic hydrogenation of alkenes or through Wittig reactions. Characterization relies on gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure. For example, this compound derivatives like 1-iodothis compound (C26H53I) are characterized using IUPAC-standardized techniques, including retention time alignment with synthetic standards and spectral matching against databases like NIST . Experimental protocols must detail solvent systems, catalyst ratios, and purification steps to ensure reproducibility .
Q. How can this compound be effectively isolated and quantified from complex biological matrices?
this compound is commonly extracted using non-polar solvents (e.g., hexane) and quantified via GC-MS with normalization to internal standards like deuterated alkanes. For plant extracts, protocols involve Soxhlet extraction followed by silica gel chromatography to separate this compound from polar contaminants. Quantification requires calibration curves using synthetic this compound standards, with validation via spike-recovery experiments .
Q. What analytical techniques are optimal for distinguishing this compound from structurally similar long-chain alkanes?
High-resolution GC with capillary columns (e.g., SLB®-5ms, 20 m × 0.18 mm) enables baseline separation of this compound from homologs like tetracosane (C24) and octacosane (C28). Retention indices and electron ionization (EI) mass spectra, cross-referenced with the NIST library, are critical for peak identification. Method modifications, such as temperature ramping (e.g., 50°C to 320°C at 10°C/min), enhance resolution .
Advanced Research Questions
Q. What role does this compound play in plant ecological interactions, and how can its biological activity be mechanistically validated?
this compound acts as a metabolite in plants like Moringa oleifera and Salvia triloba, contributing to antimicrobial activity against Gram-positive bacteria (e.g., Bacillus cereus). Mechanistic studies involve lipid bilayer disruption assays and comparative genomics to identify biosynthetic pathways. For example, extracts containing 13.9% this compound showed inhibitory zones in disc diffusion assays, validated via LC-MS/MS and mutant strain susceptibility testing .
Q. How do structural modifications (e.g., halogenation) impact this compound’s physicochemical properties and reactivity?
Functionalization (e.g., iodination at the 1-position) alters this compound’s polarity and stability. 1-Iodothis compound (C26H53I) exhibits reduced thermal stability compared to the parent alkane, as shown by differential scanning calorimetry (DSC). Reactivity studies require inert atmospheres (e.g., argon) to prevent degradation, with kinetic parameters derived from Arrhenius plots .
Q. What experimental strategies resolve contradictions in reported this compound concentrations across plant species?
Discrepancies (e.g., 8.8% in Salvia triloba vs. 13.9% in Moringa oleifera) may arise from extraction efficiency or genetic variability. Meta-analyses should standardize protocols (e.g., Soxhlet vs. supercritical CO2 extraction) and employ multivariate statistics to account for environmental factors. Cross-laboratory validation using certified reference materials is critical .
Q. How does this compound interact with other alkanes in multi-component systems, and what are the implications for material science?
In mixtures (e.g., diesel range organics), this compound’s crystallization behavior affects phase separation. Differential thermal analysis (DTA) and X-ray diffraction (XRD) reveal co-crystallization patterns with shorter-chain alkanes. Molecular dynamics simulations predict miscibility gaps, guiding applications in lubricant formulations .
Q. What are the challenges in correlating this compound’s presence in plant extracts with specific antimicrobial mechanisms?
Synergistic effects with other compounds (e.g., terpenes) complicate mechanistic attribution. Fractionation-guided bioassays (e.g., bioautography) isolate this compound’s contribution, while lipidomics identifies membrane-targeted activity. Comparative studies using this compound-deficient mutants (e.g., CRISPR-edited plant lines) provide causal evidence .
Methodological Notes
- Data Validation : Always cross-reference GC-MS results with synthetic standards and NIST library spectra to avoid false positives .
- Reproducibility : Document solvent purity, column conditioning, and instrument calibration in detail, per Beilstein Journal guidelines .
- Ethical Compliance : Adhere to safety protocols for handling halogenated derivatives (e.g., 1-iodothis compound), including fume hood use and waste disposal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
